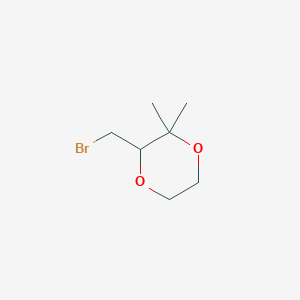
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound like this would typically include its molecular formula, structural formula, and possibly its IUPAC name.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis
This would involve the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents to determine its functional groups and other chemical properties.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.科学的研究の応用
Synthesis and Structural Analysis
Preparation and Structural Study : 4,5-Dimethylene-1,2-dioxane, related to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, was synthesized for use in Diels-Alder reactions, indicating its utility in organic synthesis. The structural properties of this compound and its derivatives were also studied (Atasoy & Karaböcek, 1992).
Conformational Studies : Investigations into the conformational structure of similar compounds, like 2,4-Dimethyl-1,3-dioxane, show how these structures behave under different chemical conditions, which is crucial for their application in fine organic synthesis (Atavin et al., 1969).
X-ray Diffraction Analysis : The structure of derivatives of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, such as 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, was examined using NMR spectroscopy and X-ray structural analysis. These studies provide insight into the potential uses of these compounds in fine organic synthesis and bactericidal applications (Khazhiev et al., 2021).
Chemical Reactions and Synthesis
Synthesis of Functionalized Cyclohexene Derivatives : 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, closely related to the target compound, serves as a precursor in [4+2] cycloaddition reactions to produce cyclohexene derivatives, important for synthesizing biologically relevant materials (Shimizu et al., 2021).
Cyclisation and Hydrogen Transfer Reactions : Research involving 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes, closely related to the target molecule, demonstrates its potential in cyclisation and hydrogen transfer reactions, which are fundamental processes in organic chemistry (Hindson et al., 1993).
Conformational and Polarity Studies
Conformational Behavior and Analysis : Studies on similar compounds, such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, involve analysis of their conformational behavior, which is significant in understanding the chemical and physical properties of these molecules (Khazhiev et al., 2018).
Polarities and Polarizabilities : Research on the polarities and polarizabilities of 2-haloalkyl-1,3-dioxanes, which share structural similarities with the target molecule, provides insights into their chemical reactivity and interaction with other molecules (Arbuzov et al., 1978).
Safety And Hazards
Material Safety Data Sheets (MSDS) would provide information on the compound’s potential hazards, safe handling procedures, and appropriate responses to spills or exposure.
将来の方向性
This could involve speculation on potential applications for the compound based on its properties and reactivity, or suggestions for further studies to more fully explore its properties.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For less common compounds, some or all of this information may not be available. If you have a specific compound that you’re interested in, I would recommend consulting the primary literature or a trusted database such as PubChem or the Cambridge Structural Database.
特性
IUPAC Name |
3-(bromomethyl)-2,2-dimethyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSHSRITLMSBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCO1)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

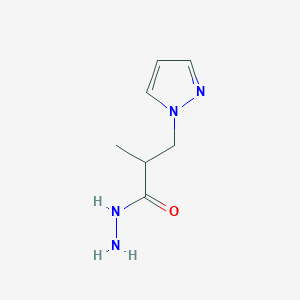
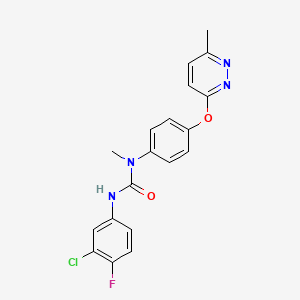
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)
![1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2460014.png)
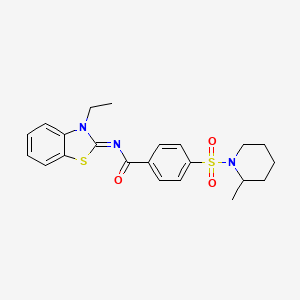
![1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2460018.png)
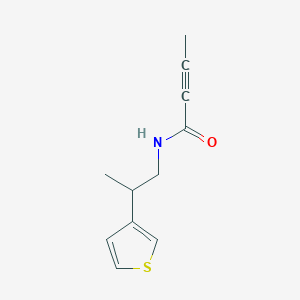
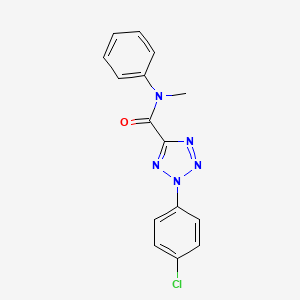
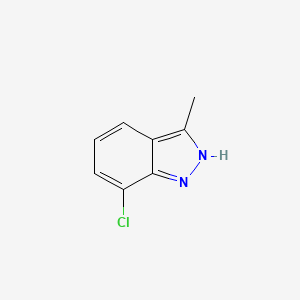
![1-(4-chlorophenyl)-3-[4-ethyl-5-(1,2-propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2460022.png)
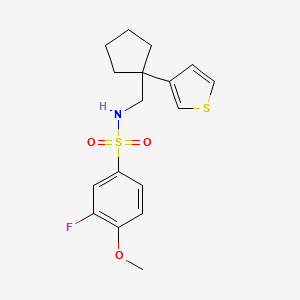
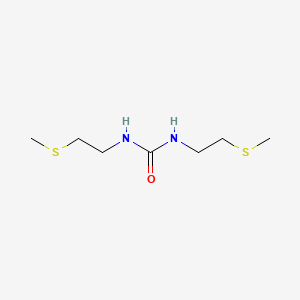
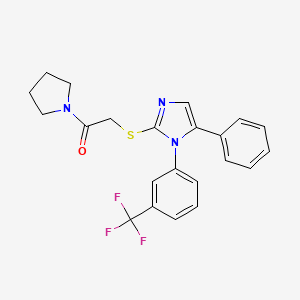
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2460028.png)